molecular formula C22H46O3Si B13955486 Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56196-58-8

Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B13955486
CAS No.: 56196-58-8
M. Wt: 386.7 g/mol
InChI Key: MPVPFICBAYSSLQ-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound with the molecular formula C22H46O3Si. It is a derivative of octadecanoic acid (stearic acid) where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with methanol. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of octadecanoic acid with methanol in the presence of an acid catalyst. The hydroxyl group of octadecanoic acid is then replaced with a trimethylsilyl group using trimethylsilyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the esterification of octadecanoic acid with methanol followed by silylation using trimethylsilyl chloride. The reaction conditions are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid derivatives.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics.

Mechanism of Action

The mechanism of action of octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups. The ester group can be hydrolyzed to release octadecanoic acid, which can then participate in biological pathways related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group offers protection to the hydroxyl functionality, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

56196-58-8

Molecular Formula

C22H46O3Si

Molecular Weight

386.7 g/mol

IUPAC Name

methyl 2-trimethylsilyloxyoctadecanoate

InChI

InChI=1S/C22H46O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(23)24-2)25-26(3,4)5/h21H,6-20H2,1-5H3

InChI Key

MPVPFICBAYSSLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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